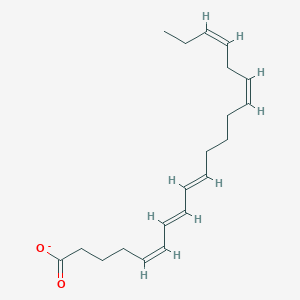

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z,7E,9E,14Z,17Z)-icosapentaenoate is the conjugate base of (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid; major species at pH 7.3. It is a conjugate base of a (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid.

Applications De Recherche Scientifique

Cardiovascular Health

Mechanisms of Action:

- Triglyceride Reduction: Clinical studies have demonstrated that (5Z,7E,9E,14Z,17Z)-icosapentaenoate effectively lowers serum triglyceride levels, which is crucial for reducing cardiovascular disease risk. The REDUCE-IT trial highlighted that treatment with icosapent ethyl (a purified form) led to a significant reduction in cardiovascular events among high-risk patients .

- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties that contribute to cardiovascular protection by stabilizing atherosclerotic plaques and reducing plaque progression .

Case Studies:

- REDUCE-IT Study: This large-scale trial found that patients treated with icosapent ethyl experienced a 25% reduction in the risk of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke compared to placebo .

- EVAPORATE Study: This study showed that icosapent ethyl not only reduced the volume of coronary plaques but also induced plaque regression in patients with established coronary artery disease .

Metabolic Syndrome Management

Impact on Lipid Profiles:

- Research indicates that this compound can significantly reduce small dense low-density lipoprotein (sdLDL) cholesterol levels and C-reactive protein (CRP), markers associated with metabolic syndrome .

Clinical Findings:

- A study demonstrated that supplementation with eicosapentaenoic acid resulted in significant reductions in total cholesterol and triglycerides among patients with metabolic syndrome .

Anti-cancer Potential

Cytotoxic Effects:

- Preliminary research has suggested that this compound may induce apoptosis in colorectal adenocarcinoma cells. This indicates potential applications in cancer therapy through dietary supplementation or as an adjunct treatment .

Research Insights:

- A study synthesized various isomers of eicosapentaenoic acid and assessed their cytotoxicity against cancer cell lines. The findings indicated that certain configurations could enhance apoptosis in cancerous cells .

Neurological Benefits

Cognitive Function:

- Omega-3 fatty acids are known to play a role in brain health. Research suggests that this compound may help mitigate cognitive decline associated with aging and neurodegenerative diseases.

Clinical Observations:

- Epidemiological studies have linked higher dietary intake of omega-3 fatty acids to a lower incidence of Alzheimer's disease and other cognitive impairments .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Cardiovascular Health | Significant reduction in triglycerides; decreased cardiovascular events (REDUCE-IT) |

| Metabolic Syndrome | Reduces sdLDL cholesterol and CRP levels; improves overall lipid profiles |

| Anti-cancer Potential | Induces apoptosis in colorectal cancer cells; potential for use in cancer therapies |

| Neurological Benefits | May protect against cognitive decline; linked to lower risk of Alzheimer's disease |

Analyse Des Réactions Chimiques

Ester Hydrolysis

Icosapent ethyl (an ethyl ester prodrug) undergoes enzymatic hydrolysis in the liver to release the active (5Z,7E,9E,14Z,17Z)-icosapentaenoate anion. This reaction is catalyzed by carboxylesterases :

\text{C}_{22}\text{H}_{34}\text{O}_2\(\text{icosapent ethyl})\xrightarrow{\text{Hydrolysis}}\text{C}_{20}\text{H}_{29}\text{O}_2^-+\text{C}_2\text{H}_5\text{OH}

β-Oxidation

The compound is metabolized via mitochondrial β-oxidation, producing acetyl-CoA units. Each cycle shortens the carbon chain by two carbons, releasing energy :

C20H29O2−β oxidation10textacetylCoA+ATP

Enzymatic Interactions

This compound modulates lipid metabolism through enzyme regulation:

Suppression of Fatty Acid Uptake

The compound downregulates proteins involved in fatty acid transport:

-

L-FABP (liver fatty acid-binding protein): Reduced expression by 40%

-

FATP (fatty acid transport protein): Suppressed activity by 28%

Incorporation into Lipid Membranes

This compound integrates into phospholipids and cholesteryl esters, altering membrane fluidity and signaling pathways .

Oxidative Susceptibility

The conjugated diene system renders the compound prone to peroxidation. Antioxidant systems (e.g., vitamin E) are critical to prevent oxidative degradation in biological systems .

pH-Dependent Speciation

As a conjugate base, it exists predominantly in deprotonated form at physiological pH (7.3) :

pKa≈4.8⇒Anion predominates at pH 5

Therapeutic Mechanisms

-

Hepatic steatosis : Reduces liver triglyceride content by 22% via DGAT inhibition .

-

Anti-inflammatory effects : Competes with arachidonic acid for cyclooxygenase binding, reducing pro-inflammatory eicosanoid synthesis .

Pharmacokinetics

Propriétés

Formule moléculaire |

C20H29O2- |

|---|---|

Poids moléculaire |

301.4 g/mol |

Nom IUPAC |

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoate |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15- |

Clé InChI |

XGTCGDUVXWLURC-FZNBEQTOSA-M |

SMILES isomérique |

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-] |

SMILES canonique |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.